5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline
Overview
Description
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a fused heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is known for its potential therapeutic applications and has been studied for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline, a heterocyclic compound, is known to interact with a variety of enzymes and receptors in the biological system Compounds containing triazole and quinazoline moieties have been reported to interact with a wide range of targets, including enzymes and receptors .
Mode of Action
It is known that triazole and quinazoline derivatives can bind to various enzymes and receptors, leading to a range of biological activities
Biochemical Pathways
Compounds containing triazole and quinazoline moieties have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions depend on the specific targets and the biological context.
Result of Action
Compounds containing triazole and quinazoline moieties have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, and significant cytotoxic activities .
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, this compound can modulate cell cycle progression and induce cell cycle arrest . Additionally, this compound has been shown to interact with adenosine receptors, leading to various downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, its interaction with adenosine receptors can affect neurotransmission and inflammatory responses, highlighting its potential in treating neurological and inflammatory disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which leads to cell cycle arrest and apoptosis in cancer cells . This compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. Additionally, this compound interacts with adenosine receptors, modulating their activity and influencing various signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its interaction with cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the distribution of this compound, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various target proteins and enzymes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline typically involves the reaction of 2-azido-4-chlorobenzoic acid with benzyl nitrile under specific conditions to form the desired product . Various methods, such as refluxing in dimethylformamide (DMF) or ethanol, microwave irradiation, and solvent-free conditions, have been employed to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different analogs.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro positions, resulting in diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
Scientific Research Applications
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline has been extensively studied for its scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[1,5-a]quinazoline
- 1,2,4-Triazolo[4,3-a]quinazoline
- 1,2,4-Triazolo[4,3-c]quinazoline
Uniqueness
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the presence of chloro groups at positions 5 and 7. This structural feature enhances its biological activity and selectivity compared to other triazoloquinazoline derivatives .
Properties
IUPAC Name |
5,7-dichlorotriazolo[1,5-a]quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-7-6(3-5)9(11)13-8-4-12-14-15(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKDJDYMFTCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC3=CN=NN23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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